2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-10-13(18)16-12-6-4-5-11(9-12)14(19)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8,10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLVWKNGSPWVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide typically involves the reaction of 3-(1-piperidinylcarbonyl)aniline with bromoacetyl bromide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, including its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features
The target compound’s structure is distinguished by the 3-(1-piperidinylcarbonyl)phenyl substituent. Key analogs include:
Key Observations :
- Piperidinylcarbonyl Group : Introduces steric bulk and hydrogen-bonding capacity, which may improve binding affinity in biological targets compared to simpler substituents .
Physicochemical Properties
Crystallography and Hydrogen Bonding
Solubility and Lipophilicity
- Trifluoromethyl Derivatives : Higher lipophilicity (LogP ~3.5) due to the hydrophobic CF₃ group .
- Methoxy Derivatives : Reduced LogP (~2.8) compared to CF₃ analogs, enhancing aqueous solubility .
- Piperidinylcarbonyl Group : Moderate LogP (predicted ~2.5–3.0) due to balanced hydrophobicity and hydrogen-bonding capacity .
Biological Activity
2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.20 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties, particularly in enzyme inhibition and receptor interactions.
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's ability to participate in nucleophilic substitution reactions, which can modulate the activity of specific proteins involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
| Compound Type | Target Organisms | Activity Level |
|---|---|---|
| Chloroacetamides | S. aureus, MRSA | Effective |
| Chloroacetamides | E. coli | Less effective |
| Chloroacetamides | Candida albicans | Moderate effectiveness |
The structure-activity relationship (SAR) suggests that the position of substituents on the phenyl ring affects antimicrobial potency, with halogenated derivatives often displaying enhanced activity due to increased lipophilicity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various N-substituted phenyl-acetamides, including derivatives similar to this compound. The results indicated that compounds with a p-substituted phenyl ring had superior activity against Gram-positive bacteria due to their ability to penetrate cell membranes effectively .
- Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with specific enzymes involved in metabolic processes. The findings revealed that the presence of a bromine atom could enhance binding affinity compared to non-halogenated analogs, suggesting a potential for developing new therapeutic agents targeting metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between bromoacetyl chloride and 3-(1-piperidinylcarbonyl)aniline derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane with catalytic DMAP to enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Reaction temperature (0–5°C for bromoacetyl chloride addition) and stoichiometric ratios (1:1.2 amine:acylating agent) minimize side products like di-brominated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- 1H/13C NMR : Confirm the presence of the bromoacetamide moiety (δ ~3.8 ppm for CH2Br in 1H NMR; δ ~170 ppm for carbonyl carbons in 13C NMR) and piperidine ring protons (δ ~1.5–2.7 ppm) .
- Mass spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., ~365 Da) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
- IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and absence of unreacted amine groups .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed products (e.g., free amine or bromoacetic acid) .
- Light sensitivity : Perform photostability tests under ICH Q1B guidelines using UV/visible light exposure.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodology :
- Dose-response profiling : Use IC50 assays (e.g., kinase inhibition) alongside cytotoxicity screening (MTT assays on HEK293 or HepG2 cells) to identify selectivity windows. Adjust substituents (e.g., piperidine vs. morpholine) to reduce off-target effects .
- Molecular docking : Compare binding modes in target vs. non-target proteins (e.g., using AutoDock Vina) to rationalize discrepancies. Prioritize compounds with >10-fold selectivity .
Q. How does the compound’s conformation (e.g., piperidine ring puckering) influence its interactions with biological targets?
- Methodology :
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve 3D binding poses. Note that chair vs. boat conformations of the piperidine ring alter hydrogen-bonding networks .
- Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess conformational flexibility and entropy-driven binding contributions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
